![molecular formula C15H10Cl2N2OS B2558429 (2E)-7-cloro-2-{[(4-clorofenil)amino]metilideno}-3,4-dihidro-2H-1,4-benzotiazin-3-ona CAS No. 338417-14-4](/img/structure/B2558429.png)
(2E)-7-cloro-2-{[(4-clorofenil)amino]metilideno}-3,4-dihidro-2H-1,4-benzotiazin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a useful research compound. Its molecular formula is C15H10Cl2N2OS and its molecular weight is 337.22. The purity is usually 95%.
BenchChem offers high-quality (2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas y antifúngicas
Los derivados de tiazina como MFCD00138217 se han estudiado por su potencial como agentes antimicrobianos y antifúngicos. Su capacidad para inhibir el crecimiento de diversas bacterias y hongos los convierte en valiosos para el desarrollo de nuevos medicamentos para tratar enfermedades infecciosas .
Antitumoral y Citotoxicidad
La investigación ha indicado que ciertos compuestos de tiazina exhiben efectos citotóxicos en líneas celulares tumorales humanas. Esto sugiere que MFCD00138217 podría explorarse por sus propiedades antitumorales, lo que podría conducir a nuevas terapias contra el cáncer .
Efectos antiinflamatorios y analgésicos
Las actividades antiinflamatorias y analgésicas de los derivados de tiazina están bien documentadas. MFCD00138217 podría utilizarse en la síntesis de fármacos destinados a reducir la inflamación y el dolor .
Agentes neuroprotectores
Los derivados de tiazina han mostrado promesa como agentes neuroprotectores. Pueden desempeñar un papel en el desarrollo de tratamientos para enfermedades neurodegenerativas al proteger las células neuronales del daño .
Investigación antiviral
Dada la necesidad continua de fármacos antivirales eficaces, la estructura de MFCD00138217 podría ser la base para sintetizar compuestos con el potencial de inhibir la replicación viral y tratar infecciones virales .
Productos químicos agrícolas
Las propiedades antimicrobianas de los derivados de tiazina se extienden a las aplicaciones agrícolas, donde pueden utilizarse para desarrollar fungicidas y pesticidas que protejan los cultivos de patógenos microbianos .
Ciencia de materiales
En la ciencia de materiales, compuestos como MFCD00138217 pueden utilizarse en la síntesis de nuevos materiales con propiedades específicas, como una mayor durabilidad o resistencia a los factores estresantes ambientales .
Aceleradores de investigación química
Los derivados de tiazina también se utilizan como aceleradores en reacciones químicas, lo que puede ser beneficioso en diversas aplicaciones industriales y de investigación para acelerar los tiempos de reacción y mejorar la eficiencia .
Propiedades
IUPAC Name |
(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-1-4-11(5-2-9)18-8-14-15(20)19-12-6-3-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCSXQJJQWPQB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

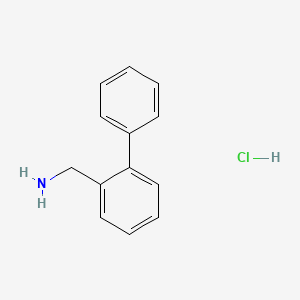
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![METHYL 7-(2,3-DICHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2558354.png)

![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)
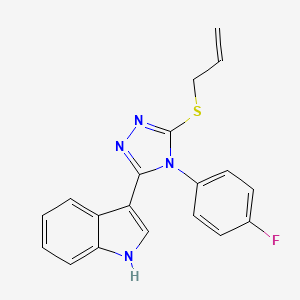

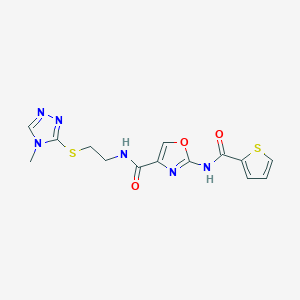
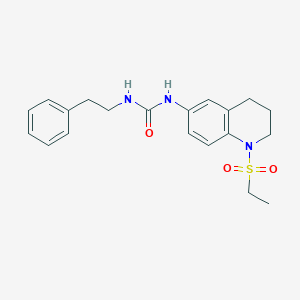
![N-(butan-2-yl)-3-(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2558363.png)
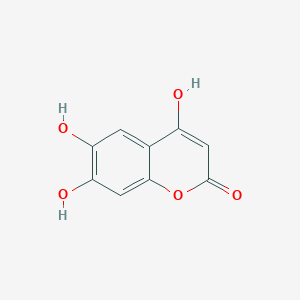
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2558366.png)

